molecular formula C12H24ClN3O3S B2767265 2-chloro-N-{2-cyclopentyl-2-[(dimethylsulfamoyl)amino]ethyl}propanamide CAS No. 2411223-60-2

2-chloro-N-{2-cyclopentyl-2-[(dimethylsulfamoyl)amino]ethyl}propanamide

Cat. No.: B2767265
CAS No.: 2411223-60-2
M. Wt: 325.85
InChI Key: QNHXJPLFWXACBU-UHFFFAOYSA-N
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Description

2-chloro-N-{2-cyclopentyl-2-[(dimethylsulfamoyl)amino]ethyl}propanamide is an organic compound with a complex structure that includes a chloro group, a cyclopentyl ring, and a dimethylsulfamoylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{2-cyclopentyl-2-[(dimethylsulfamoyl)amino]ethyl}propanamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclopentyl ring, the introduction of the dimethylsulfamoylamino group, and the final chlorination step. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the product. Safety measures are also implemented to handle the potentially hazardous reagents and intermediates involved in the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{2-cyclopentyl-2-[(dimethylsulfamoyl)amino]ethyl}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. Reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of new derivatives with different functional groups.

Scientific Research Applications

2-chloro-N-{2-cyclopentyl-2-[(dimethylsulfamoyl)amino]ethyl}propanamide has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 2-chloro-N-{2-cyclopentyl-2-[(dimethylsulfamoyl)amino]ethyl}propanamide exerts its effects involves interactions with specific molecular targets and pathways. The chloro group and the dimethylsulfamoylamino group play crucial roles in its reactivity and binding affinity. Detailed studies on its mechanism of action are essential to understand its potential therapeutic and industrial applications.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chloro-substituted amides and sulfonamides, such as:

  • 2-Chloro-N-[2-cyclopentyl-2-(methylsulfamoylamino)ethyl]propanamide
  • 2-Chloro-N-[2-cyclopentyl-2-(ethylsulfamoylamino)ethyl]propanamide

Uniqueness

What sets 2-chloro-N-{2-cyclopentyl-2-[(dimethylsulfamoyl)amino]ethyl}propanamide apart is its specific combination of functional groups, which confer unique chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-chloro-N-[2-cyclopentyl-2-(dimethylsulfamoylamino)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24ClN3O3S/c1-9(13)12(17)14-8-11(10-6-4-5-7-10)15-20(18,19)16(2)3/h9-11,15H,4-8H2,1-3H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNHXJPLFWXACBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(C1CCCC1)NS(=O)(=O)N(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.86 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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